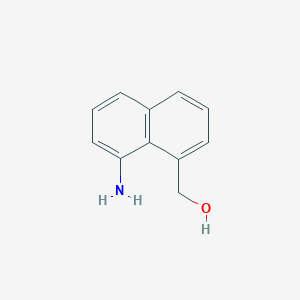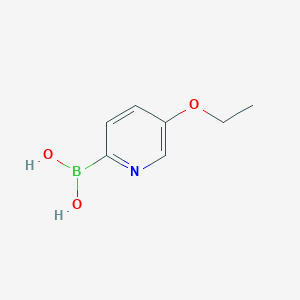
(5-Ethoxypyridin-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Ethoxypyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an ethoxy group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethoxypyridin-2-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation, which involves the reaction of a halogenated pyridine (such as 5-ethoxypyridine-2-bromide) with bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate . The reaction is usually carried out under inert conditions at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Like potassium acetate in borylation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
科学研究应用
(5-Ethoxypyridin-2-yl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (5-Ethoxypyridin-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the electrophile.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
In biological systems, the boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing various biochemical pathways .
相似化合物的比较
(5-Bromopyridin-2-yl)boronic acid: Similar structure but with a bromine substituent instead of an ethoxy group.
(2-Methoxypyridin-5-yl)boronic acid: Features a methoxy group instead of an ethoxy group.
Uniqueness: (5-Ethoxypyridin-2-yl)boronic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions in both chemical and biological contexts. This makes it a versatile compound for various applications in synthesis and research.
属性
分子式 |
C7H10BNO3 |
|---|---|
分子量 |
166.97 g/mol |
IUPAC 名称 |
(5-ethoxypyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO3/c1-2-12-6-3-4-7(8(10)11)9-5-6/h3-5,10-11H,2H2,1H3 |
InChI 键 |
FHUIDRKWGILXQC-UHFFFAOYSA-N |
规范 SMILES |
B(C1=NC=C(C=C1)OCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)


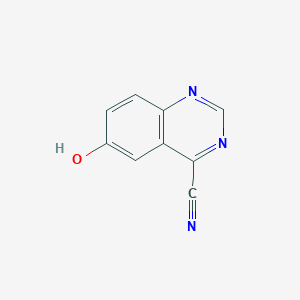
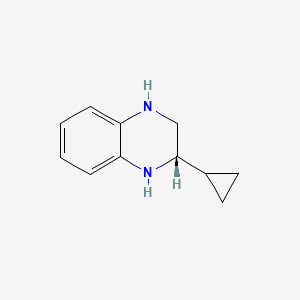
![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)

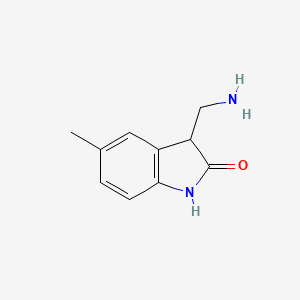


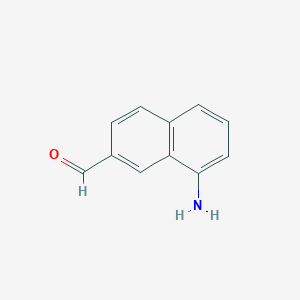
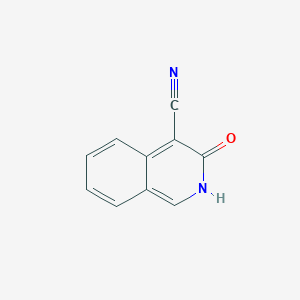
![4-Aminospiro[2.5]octane-6-carboxylic acid](/img/structure/B11913886.png)
